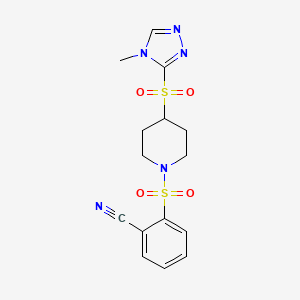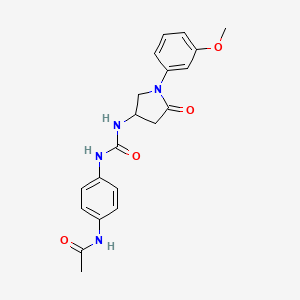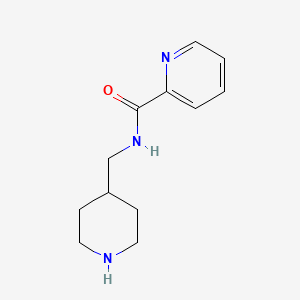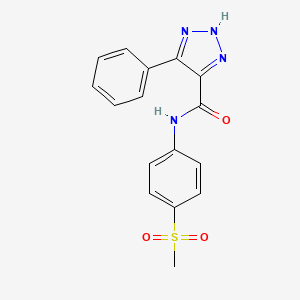
C16H14N4O3S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecular formula C16H14N4O3S corresponds to a molecular weight of 342.37236 g/mol . The compound could be a derivative of triazole, a heterocyclic compound .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. Retrosynthesis, a technique frequently applied in organic synthesis, involves working backward from the target molecule to identify a series of chemical reactions that lead to the synthesis of the desired compound .Molecular Structure Analysis
The exact structure of a compound with this formula can vary. For example, it could be3-acetyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]benzene-1-sulfonamide or 3-methyl-4-nitro-N-[1-(thiophen-3-ylmethyl)-1H-pyrazol-5-yl]benzamide . The structure can be determined using various analytical techniques such as NMR, IR spectroscopy, and X-ray crystallography . Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The compound could potentially undergo a variety of organic reactions, including substitution, addition, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as solubility, melting point, boiling point, and reactivity. These properties can be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen
Thermal Properties of Hybrid Materials
- Thermal Stability in Energetic Materials : The study by (Zhou et al., 2020) examined a novel porous hybrid inorganic-organic framework material, highlighting its superior thermal stability compared to other energetic materials. This characteristic makes it a promising candidate for advanced explosives and propellants.
Crystallography and Molecular Structure
Structural Analysis in Crystallography : Research such as (Ma et al., 2009) focuses on the molecular structure of compounds like C16H14O3, utilizing crystallographic techniques to understand their geometric and spatial configurations.
Molecular Conformation and Stability : Studies like (Jing et al., 2007) explore the planar structure and stability of molecules, contributing to our understanding of their physical properties and potential applications in material science.
Biologically Active Compounds
- Synthesis of Heterocyclic Compounds : Research by (Khan et al., 2007) and others delve into the synthesis and analysis of biologically active heterocyclic compounds, which have wide-ranging applications in pharmaceuticals and organic chemistry.
Applications in Energy and Environmental Sciences
- C1 Chemistry and Zeolite Catalysts : The work of (Zhang et al., 2020) highlights the role of zeolites in C1 chemistry, a field crucial for energy production and environmental sustainability. This research underscores the importance of catalysts in transforming simple molecules into valuable chemicals and fuels.
Material Science and Electrochemistry
- Organic Cathode Materials for Li-ion Batteries : The study by (Wan et al., 2014) investigates organic cathode materials, focusing on their electrochemical performance in lithium-ion batteries. This research contributes to the development of more efficient and sustainable energy storage technologies.
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the exact structure of the compound and its biological target. For example, some compounds might act as inhibitors of certain enzymes, while others might interact with cell receptors .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-methylsulfonylphenyl)-5-phenyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-24(22,23)13-9-7-12(8-10-13)17-16(21)15-14(18-20-19-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAIVTRLOMDPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NNN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C16H14N4O3S | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


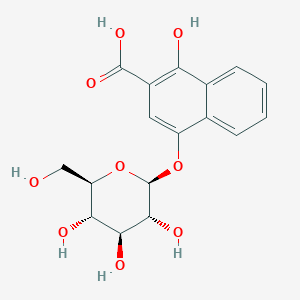
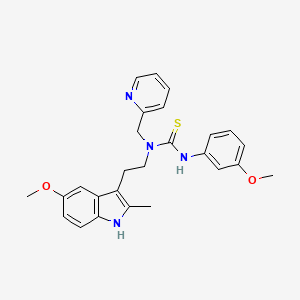
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2786399.png)

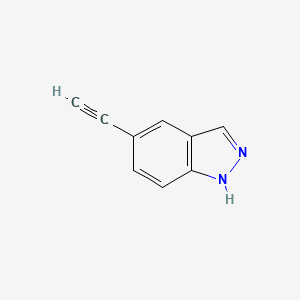
![4-{3-[4-(3-Methylphenyl)piperazin-1-yl]propanoyl}morpholine-3-carbonitrile](/img/structure/B2786402.png)

![1-[2-(3-methoxyphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B2786404.png)
